(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)-4-methylbenzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)-4-methylbenzofuran-3(2H)-one is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of functional groups such as dimethylamino, hydroxy, and methoxybenzylidene further enhances its chemical reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)-4-methylbenzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials such as salicylaldehyde derivatives and acetic anhydride.
Introduction of Functional Groups: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine. The methoxybenzylidene group can be added through condensation reactions with 4-methoxybenzaldehyde.
Hydroxylation: The hydroxy group can be introduced through selective hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)-4-methylbenzofuran-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The methoxybenzylidene group can be reduced to a methoxybenzyl group using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Dimethylamine, methylamine, piperidine.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of methoxybenzyl derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)-4-methylbenzofuran-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)-4-methylbenzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, the dimethylamino group may interact with neurotransmitter receptors, while the hydroxy and methoxybenzylidene groups may participate in hydrogen bonding and hydrophobic interactions with target proteins.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzylamine: Shares the methoxybenzyl group but lacks the benzofuran core and other functional groups.
N-(4-methoxybenzylidene)-N,N-dialkyliminium salts: Contains the methoxybenzylidene group but differs in overall structure and reactivity.
Uniqueness
(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)-4-methylbenzofuran-3(2H)-one is unique due to its combination of functional groups and the benzofuran core, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-4-methyl-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-12-9-16(22)15(11-21(2)3)20-18(12)19(23)17(25-20)10-13-5-7-14(24-4)8-6-13/h5-10,22H,11H2,1-4H3/b17-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZIVAFMDKWBTF-YVLHZVERSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=C(C=C3)OC)O2)CN(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=C(C=C3)OC)/O2)CN(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.